Product packaging for Erythromycin A enol ether(Cat. No.:CAS No. 33396-29-1)

Erythromycin A enol ether

Cat. No.: B1671195
CAS No.: 33396-29-1
M. Wt: 715.9 g/mol
InChI Key: JFVYXJKGJMUGRG-KJPZRSJGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Erythromycin (B1671065) A Acid-Lability and its Impact on Drug Efficacy

Erythromycin A's journey through the acidic environment of the stomach is fraught with chemical peril. nih.govjournals.co.za The drug is highly susceptible to acid-catalyzed intramolecular reactions that render it inactive before it can be absorbed into the bloodstream. nih.govgreenpharmacy.infonih.gov This acid-lability significantly reduces the oral bioavailability of Erythromycin A, meaning a substantial portion of the administered dose is destroyed before it can exert its antibacterial effect. greenpharmacy.infomdpi.com

The primary degradation pathway involves an intramolecular cyclization reaction. researchgate.net Under acidic conditions, the C6-hydroxyl group of the erythromycin A molecule attacks the C9-ketone, leading to the formation of a cyclic enol ether. agscientific.com This rearrangement results in a conformational change that is incompatible with binding to the bacterial ribosome, the target of erythromycin's antibacterial action, thus rendering the molecule inactive. nih.govagscientific.com

Significance of Degradation Pathways in Macrolide Antibiotic Research

The elucidation of erythromycin A's degradation pathways has been a driving force in the field of macrolide antibiotic research. Understanding how the molecule breaks down has provided a roadmap for the design of new, more robust antibiotics.

The degradation of Erythromycin A in acidic conditions leads to the formation of several inactive metabolites. The initial and key step is the formation of Erythromycin A enol ether. agscientific.commedchemexpress.com This is followed by further rearrangements to produce other inactive products like anhydroerythromycin A. nih.govacs.orgresearchgate.net Kinetic studies have shown that the formation of the enol ether is a critical step in the degradation cascade. acs.orgfigshare.com While initially believed to be a simple intermediate in the formation of anhydroerythromycin A, more recent research suggests that both the enol ether and anhydroerythromycin A are in equilibrium with the parent drug. nih.govacs.orgresearchgate.net However, both of these degradation products are devoid of antibacterial activity. agscientific.commedchemexpress.com

The following table summarizes the key degradation products of Erythromycin A under acidic conditions:

Degradation ProductRole in Degradation PathwayAntibacterial Activity
This compound Key intermediate formed through intramolecular cyclizationInactive agscientific.commedchemexpress.com
Anhydroerythromycin A Further degradation product in equilibrium with Erythromycin A and the enol etherInactive nih.govacs.orgdrugbank.com
Erythromycin A-6,9-hemiketal An intermediate that can lead to the formation of anhydroerythromycin AInactive researchgate.net
Erythromycin-6,9;9,12-spiroketal A final, stable degradation productInactive researchgate.net

The knowledge gained from studying the acid-catalyzed degradation of Erythromycin A has been instrumental in the development of second and third-generation macrolide antibiotics with improved stability and efficacy. nih.gov By understanding the mechanism of enol ether formation, medicinal chemists have been able to strategically modify the erythromycin A scaffold to prevent this debilitating intramolecular reaction.

Key strategies to enhance acid stability include:

Modification of the C6-hydroxyl group: Methylation of the C6-hydroxyl group, as seen in clarithromycin (B1669154), sterically hinders the attack on the C9-ketone, thereby increasing acid stability. frontiersin.orgjst.go.jp

Modification of the C9-ketone: Replacing the C9-ketone with other functional groups, as in the case of roxithromycin (B50055) which has an N-oxime side chain, prevents the intramolecular cyclization. rsc.orgucl.ac.be

Expansion of the macrolide ring: The incorporation of a nitrogen atom into the macrolide ring, as seen in azithromycin, alters the ring's conformation and increases its stability at low pH. frontiersin.orgpharmgkb.org

These modifications have led to the creation of highly successful antibiotics like clarithromycin and azithromycin, which exhibit significantly improved oral bioavailability and a broader spectrum of activity compared to their predecessor, erythromycin A. nih.govnih.govmdpi.com The continued exploration of erythromycin's degradation pathways promises to yield even more effective and stable macrolide antibiotics in the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H65NO12 B1671195 Erythromycin A enol ether CAS No. 33396-29-1

Properties

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H65NO12/c1-14-25-37(10,43)30(40)20(4)28-18(2)16-36(9,50-28)32(49-34-27(39)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)47-25)48-26-17-35(8,44-13)31(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVYXJKGJMUGRG-KJPZRSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H65NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

715.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33396-29-1
Record name Erythromycin A enol ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033396291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERYTHROMYCIN A ENOL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32B40I7V7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Erythromycin a Enol Ether Formation

Acid-Catalyzed Degradation of Erythromycin (B1671065) A to Erythromycin A Enol Ether

A significant drawback of erythromycin A is its pronounced sensitivity to acid, which leads to rapid inactivation in environments such as the stomach. This degradation process, primarily resulting in the formation of this compound and anhydroerythromycin A, has been the subject of extensive mechanistic studies.

Under acidic conditions, Erythromycin A undergoes a rapid intramolecular rearrangement. The process is initiated by the attack of the hydroxyl group at the C6 position onto the C9 ketone. This reaction forms an unstable intermediate known as a hemiketal. Specifically, erythromycin A exists in equilibrium with its 6,9- and 12,9-cyclized hemiacetal forms in aqueous solution, with the 12,9-hemiacetal being dominant. The subsequent dehydration of the 6,9-hemiketal intermediate leads to the formation of the more stable, cyclic this compound. This structural transformation is a key factor in the loss of antibacterial activity.

Kinetic studies have been instrumental in elucidating the degradation pathways of Erythromycin A. Detailed investigations using Nuclear Magnetic Resonance (NMR) have been performed on both Erythromycin A and its widely used pediatric prodrug, Erythromycin A 2'-ethyl succinate (B1194679). These studies have provided robust estimates of the reaction rate constants by fitting the time course concentrations of all involved chemical species to integrated rate expressions.

Initial kinetic models proposed a sequential, pseudo-first-order conversion of Erythromycin A to the enol ether, and then to anhydroerythromycin A. However, subsequent research demonstrated that this model was insufficient to describe the observed concentration-time profiles accurately. Studies involving the incubation of purified enol ether under mildly acidic conditions revealed the formation of both the parent Erythromycin A and anhydroerythromycin A, proving the reversibility of the enol ether formation step.

Kinetic studies on prodrugs like erythromycin B enol ether 2'-ethyl succinate have also been conducted to evaluate their stability and conversion rates back to the parent drug under various conditions.

Table 1: Summary of Kinetic Models for Erythromycin A Degradation

ModelProposed PathwayKey Findings & Limitations
Initial Model Erythromycin A → this compound → Anhydroerythromycin A (Sequential)Based on early spectrophotometric methods; failed to account for the reversible nature of the reactions.
Revised Model Erythromycin A ⇌ this compound; Erythromycin A → Anhydroerythromycin AEstablished the equilibrium between the parent drug and the enol ether; showed that anhydroerythromycin A forms directly from Erythromycin A.
Current Model Erythromycin A ⇌ this compound ⇌ Anhydroerythromycin AProposes that both the enol ether and the anhydride (B1165640) are in equilibrium with the parent erythromycin. The actual irreversible degradation is the slow loss of the cladinose (B132029) sugar.

Contrary to earlier beliefs that Erythromycin A degrades sequentially and irreversibly, modern kinetic analyses have revealed a more complex equilibrium. It is now understood that both this compound and anhydroerythromycin A exist in equilibrium with the parent Erythromycin A in acidic aqueous solutions. This finding is significant because it implies that the enol ether and anhydride forms are not terminal degradation products but rather antibacterially inactive reservoirs that can, in principle, revert to the active parent drug.

The actual, slow degradation pathway that leads to the permanent loss of the active compound is the hydrolysis and loss of the cladinose sugar from the Erythromycin A molecule. Deuterium (B1214612) labelling experiments have confirmed that a direct pathway from Erythromycin A to anhydroerythromycin A is operative.

The degradation of Erythromycin A is highly dependent on pH. The rate of conversion into its degradation products, including the enol ether, increases as the pH of the solution decreases. The degradation is subject to both specific and general acid catalysis. Studies have utilized various buffers, such as sodium acetate (B1210297) for pH ranges of 3.5-5.5, to determine buffer-independent rate constants and investigate the catalytic effects of buffer components. Temperature is another critical factor, with higher temperatures generally accelerating the degradation kinetics. The presence of certain ions, such as thiocyanate (B1210189) ([SCN]⁻), has been found to decrease the degradation rate of Erythromycin A in acidic solutions.

Formation of Pseudothis compound

Under different environmental conditions, Erythromycin A can undergo an alternative rearrangement to form pseudothis compound, a compound with a contracted macrolide ring.

The formation of pseudothis compound occurs upon exposure of Erythromycin A to neutral or weakly alkaline conditions (pH 7.0-9.0). This process involves a complex and sophisticated internal rearrangement.

The mechanism involves two key transformations. First, similar to the acid-catalyzed reaction, the C6-OH group forms an internal enol ether with the C9 ketone. Concurrently, a translactonization reaction occurs where the C11-hydroxyl group attacks the carbonyl of the lactone ester bond. This nucleophilic attack results in the cleavage of the original 14-membered macrolide ring and the formation of a new, more stable 11-membered macrolide ring. This ring-contracted product, pseudothis compound, is devoid of antibiotic activity. Kinetic studies in weakly alkaline conditions suggest that the hydrolysis of the lactone bond is catalyzed by hydroxide (B78521) ions and follows pseudo-first-order kinetics, preceding the translactonization and dehydration steps.

Differentiation of Formation Pathways from this compound

The degradation of Erythromycin A in an acidic aqueous solution is a complex process involving several equilibrium reactions. A critical aspect of this process is the formation of this compound and its relationship with other degradation products like anhydroerythromycin A.

Initially, the accepted model proposed that Erythromycin A degrades into this compound, which then converts to anhydroerythromycin A. However, detailed kinetic studies using Nuclear Magnetic Resonance (NMR) have revealed a different mechanism. acs.org These studies indicate that both this compound and anhydroerythromycin A are in equilibrium with the parent Erythromycin A. acs.orgresearchgate.net This suggests that the enol ether and the anhydride act as inactive reservoirs for the parent antibiotic. acs.orgresearchgate.net

The formation of this compound involves an intramolecular reaction where the C6-hydroxyl group attacks the C9-ketone, forming a cyclic enol ether. bioaustralis.com This rearrangement leads to a loss of antibacterial activity. bioaustralis.commedchemexpress.com The key step in this acid-catalyzed process is the loss of a proton from the C-8 position. researchgate.netrsc.org

Further investigations have explored the influence of structural modifications on the formation of the enol ether. For instance, studies on erythromycin B, a precursor to erythromycin A, revealed that the formation of its corresponding enol ether is subject to a significant deuterium isotope effect. rsc.org The synthesis of 8-d-erythromycin B demonstrated that the incorporation of deuterium at the C-8 position reduces the rate of enol ether formation. researchgate.netresearchgate.net This finding highlights the critical role of the C-8 proton abstraction in the enolization process.

The differentiation between the formation pathways of anhydroerythromycin A and this compound is linked to the conformation of the erythromycin molecule. Evidence suggests that anhydroerythromycin A arises from the dehydration of the 9,12-hemiacetal form of erythromycin. researchgate.net In contrast, the 6,9-cyclized structure of the enol ether points to its formation from the keto form of erythromycin A. researchgate.net

Synthetic Routes to Pseudothis compound and Related Compounds

Pseudothis compound is a significant degradation product of Erythromycin A that forms under neutral to weakly alkaline conditions through a complex internal rearrangement. uniscience.co.kr This rearrangement involves the C6-OH group forming an internal enol ether with the C9-ketone, and the C11-OH attacking the lactone carbonyl, resulting in a contraction of the macrolide ring from 14 to 11 members. uniscience.co.kr While devoid of antibiotic activity, pseudothis compound serves as an important analytical standard for stability studies of erythromycin A. uniscience.co.krmedchemexpress.com

The synthetic preparation of pseudothis compound typically starts from Erythromycin A. A common route involves the treatment of Erythromycin A with ice-cold acetic acid to yield this compound. google.com Subsequently, refluxing the this compound in methanol (B129727) with heating in the presence of a base, such as potassium carbonate or sodium methoxide (B1231860), leads to the formation of pseudothis compound. uniscience.co.krgoogle.com

Further modifications of pseudothis compound can be achieved to generate related compounds. For example, treatment with iodine and sodium acetate can produce de-N-methyl-pseudothis compound. google.com Subsequent reaction with iodine and sodium methoxide can yield bis(de-N-methyl)-pseudothis compound. google.com Alkylation, acylation, and sulfonylation of these de-methylated derivatives can lead to a variety of other related compounds. google.com

The synthesis of these derivatives is often monitored and the products characterized using techniques such as Thin Layer Chromatography (TLC) and spectroscopic methods like Infrared (IR) spectroscopy and Mass Spectrometry (MS). google.com

The table below summarizes the key compounds involved in these synthetic pathways.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Role
Erythromycin AC37H67NO13733.9Starting material
This compoundC37H65NO12715.9Intermediate, degradation product
Pseudothis compoundC37H65NO12715.9Rearrangement product, analytical standard uniscience.co.krnih.gov
de-N-methyl-pseudothis compoundNot specifiedNot specifiedDerivative
bis(de-N-methyl)-pseudothis compoundNot specifiedNot specifiedDerivative

Structural Elucidation and Conformational Studies of Erythromycin a Enol Ether

Structural Comparisons with Native Peptides

Elucidation of Beta-Turn Mimicry in Relation to Motilin

The biological activity of erythromycin (B1671065) A enol ether as a motilide stems from its ability to mimic a specific secondary structure in the motilin peptide known as a beta-turn. nih.govacs.org This has been elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling.

Detailed Research Findings:

To understand its biological activity, the three-dimensional structure of erythromycin A enol ether was determined in a solution of deuterated dichloromethane (B109758) (CD2Cl2) using constrained molecular mechanics, with constraints derived from NMR spectral data. acs.orgnih.gov These studies revealed a well-defined structure for the enol ether. nih.gov

A key finding from this structural analysis is that the macrolide ring of this compound adopts a conformation that serves as a beta-turn mimic of the motilin peptide. nih.govacs.org This structural similarity allows it to bind to and activate the motilin receptor. nih.govold-herborn-university.de

Furthermore, when the structures of this compound and motilin are superimposed, a remarkable overlap is observed. The sugar rings (desosamine and cladinose) attached to the macrolide ring of the enol ether align with essential aromatic side chains present in the motilin peptide. nih.govacs.org This correspondence in the positioning of key chemical groups is believed to be crucial for its activity as a motilide.

This compound is a more potent motilide than erythromycin A itself by a factor of 10. acs.org This enhanced activity is attributed to two main structural features. Firstly, the conformation of the enol ether provides a better fit for the beta-turn structure recognized by the motilin receptor. Secondly, the availability of the lactone for hydrogen bonding in the enol ether contributes to its stronger interaction with the receptor. The dihydrofuran ring in the enol ether plays a primary role in defining and rigidifying the conformation of the macrolide ring, making it a more effective mimic. acs.org

Binding studies have further illuminated the interaction between this compound and the motilin receptor. Research on rabbit cerebellum has identified high- and low-affinity binding sites for motilin, and this compound was also found to bind to these receptors. kuleuven.be Specifically, an ionic interaction is proposed to occur between the negatively charged glutamic acid at position 119 (E119) of the motilin receptor and the positively charged nitrogen of the desosamine (B1220255) sugar in this compound. nih.gov

The table below summarizes the binding affinities of various motilin-related compounds to the motilin receptor, providing a comparative view of their potencies.

CompoundReceptorpEC50 / pKd
MotilinWild-Type Motilin Receptor9.65 ± 0.03
Erythromycin AWild-Type Motilin Receptor6.63 ± 0.12
MotilinE119D Mutant Receptor7.41 ± 0.09
Erythromycin AE119D Mutant Receptor4.60 ± 0.07
Erythromycin ACerebellar Motilin Receptor (high affinity)pKd,hi = 7.29
N-trimethyl this compoundCerebellar Motilin Receptor (high affinity)pKd,hi = 8.91

Data sourced from multiple studies. nih.govkuleuven.be The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. The pKd value is the negative logarithm of the dissociation constant.

The structural and conformational insights gained from these studies provide a clear model for how this compound functions as a potent motilide by effectively mimicking the beta-turn structure of the motilin peptide.

Biological and Pharmacological Impact of Erythromycin a Enol Ether

Motilide Activity and Gastrointestinal Receptor Interactions

Erythromycin (B1671065) A enol ether is a potent mimic of the peptide hormone motilin, which plays a crucial role in regulating gastrointestinal motility. acs.orgapexbt.comnih.govacs.org This mimetic action is the primary driver of its pharmacological effects on the digestive system.

Agonistic Effects on Motilin Receptors

Erythromycin A enol ether acts as a direct agonist on motilin receptors. old-herborn-university.deresearchgate.netnih.gov Studies have demonstrated that it can effectively displace bound motilin from its receptors on smooth muscle homogenates, confirming a shared binding site. portico.orgnih.gov This interaction triggers a cascade of events that mimic the natural physiological actions of motilin. The introduction of an enol ether configuration into the macrolide ring of erythromycin significantly enhances its motility-stimulating effects. old-herborn-university.de In fact, this compound is reported to be approximately 10 times more potent as a motilide than its parent compound, erythromycin A. acs.org

Mechanisms of Induction of Duodenal Contractions

The agonistic activity of this compound on motilin receptors directly translates to the induction of powerful contractions in the duodenum. apexbt.comglpbio.comchemicalbook.com This effect is a hallmark of motilide activity. Research on isolated rabbit duodenal smooth muscle strips has shown that this compound can induce contractions with a potency that approaches that of motilin itself. researchgate.net The mechanism involves the activation of the motilin receptor, which in turn stimulates the production of inositol (B14025) phosphates, leading to an increase in intracellular calcium and subsequent muscle contraction. researchgate.netresearchgate.net

Molecular Basis for Beta-Turn Mimicry of the Peptide Hormone Motilin

The ability of this compound to act as a motilin agonist is rooted in its three-dimensional structure. The macrolide ring of the enol ether adopts a conformation that serves as a beta-turn mimic of the motilin peptide. acs.orgnih.govresearchgate.net This structural similarity allows it to fit into the motilin receptor. Furthermore, a superposition of the structures of this compound and motilin reveals a significant overlap of the sugar rings attached to the macrolide ring with essential aromatic side chains present in the motilin peptide. acs.orgnih.govresearchgate.net This molecular mimicry is the fundamental basis for its potent motilide activity.

Absence of Antibacterial Efficacy

A critical distinction between erythromycin A and its enol ether derivative lies in their antibacterial properties. This compound is completely devoid of antibacterial activity. glpbio.comresearchgate.netmedchemexpress.comchemsrc.comszabo-scandic.comnih.gov The structural rearrangement that occurs during the formation of the enol ether from erythromycin A under acidic conditions results in the loss of its ability to inhibit bacterial protein synthesis. chemicalbook.com This intramolecular cyclization, where the C6-hydroxyl group attacks the C9-ketone, fundamentally alters the molecule's shape and its interaction with the bacterial ribosome. chemicalbook.com Therefore, while erythromycin is a clinically useful antibiotic, its degradation product, the enol ether, offers no therapeutic benefit in treating bacterial infections. researchgate.netmedchemexpress.comszabo-scandic.comnih.gov

Analytical Methodologies for Erythromycin a Enol Ether in Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating erythromycin (B1671065) A enol ether from its parent compound and other related substances. These techniques provide the necessary resolution and sensitivity for accurate quantification, which is vital in degradation studies and quality assessment of erythromycin formulations.

High-Performance Liquid Chromatography (HPLC) Applications in Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the degradation of erythromycin A and the formation of erythromycin A enol ether. Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical results accurately reflect the stability of the drug. nih.govarabjchem.org

Several studies have established HPLC methods for the analysis of erythromycin and its related substances, including the enol ether. For instance, an improved HPLC method allows for the separation of erythromycin A, B, and C, as well as degradation products like this compound and anhydroerythromycin A, using UV detection at 215 nm. nih.gov The optimization of chromatographic conditions, such as the mobile phase composition and pH, is critical for achieving good resolution. arabjchem.orgmit.edu For example, a mobile phase consisting of acetonitrile, methanol (B129727), 0.2 M ammonium (B1175870) acetate (B1210297), and water at pH 7.0 has been successfully used. nih.gov

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, and oxidation, are essential for developing and validating stability-indicating HPLC methods. arabjchem.orgresearchgate.net These studies demonstrate the method's ability to separate the degradation products from the parent drug, confirming its specificity. mit.edu

ParameterCondition
Column Reversed-phase C8 or C18
Mobile Phase Acetonitrile, methanol, ammonium acetate buffer
pH Typically around 6.5-7.0
Temperature Can range from 35°C to 70°C
Detection UV at 215 nm
Application Quantification of erythromycin A and its degradation products

This interactive table summarizes typical HPLC conditions for the analysis of Erythromycin A and its degradation products.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Compound Identification

For highly sensitive and specific analysis, particularly at trace levels, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This powerful technique combines the superior separation capabilities of UPLC with the precise mass identification of MS/MS, enabling the detection and quantification of this compound in complex matrices. sigmaaldrich.com

UPLC-MS/MS has been successfully applied to analyze this compound as a degradation product in various samples, including honey and biological fluids like rat plasma and human urine. sigmaaldrich.comsigmaaldrich.com The use of positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. sigmaaldrich.comsigmaaldrich.com LC-MS methods have also been developed to identify and characterize various related substances in erythromycin samples, with this compound being one of the key identified compounds. asianpubs.org

The combination of retention time data from the chromatography and mass-to-charge ratio (m/z) information from the mass spectrometer provides unambiguous identification of the compound. thermofisher.com This is particularly valuable in forced degradation studies where numerous and often novel degradation products may be formed. thermofisher.com

TechniqueApplicationKey Advantages
UPLC-MS/MS Trace analysis in complex matrices (e.g., honey, biological fluids)High sensitivity, high specificity, definitive identification
LC-MS Identification of related substances in drug samplesProvides molecular weight information for compound identification

This interactive table highlights the applications and advantages of UPLC-MS/MS and LC-MS in the analysis of this compound.

Spectroscopic Detection and Characterization in Kinetic and Degradation Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in the structural elucidation and kinetic analysis of erythromycin A degradation. acs.orgnih.gov NMR provides detailed information about the molecular structure, allowing for the unambiguous confirmation of the formation of this compound. rsc.orgresearchgate.net

Detailed kinetic studies using NMR have been instrumental in revising the understanding of the degradation mechanism of erythromycin A in acidic solutions. acs.orgnih.gov These studies have shown that erythromycin A exists in equilibrium with its enol ether and an anhydride (B1165640) form. acs.orgnih.gov The actual degradation pathway involves the slow loss of the cladinose (B132029) sugar. acs.orgnih.gov The full assignment of the ¹H and ¹³C NMR spectra of this compound has been crucial for these mechanistic insights. rsc.orgresearchgate.netresearchgate.net

In conjunction with chromatography, spectroscopic detection plays a vital role. While UV detection is common in HPLC, mass spectrometric detection offers greater specificity and the ability to identify unknown peaks based on their mass-to-charge ratio. thermofisher.com This is especially beneficial in forced degradation studies where unexpected degradation products may arise. thermofisher.com

Role as an Analytical Reference Standard for Macrolide Stability Assessment

This compound serves as a critical analytical reference standard for assessing the stability of macrolide antibiotics. sigmaaldrich.comsigmaaldrich.com The availability of a pure, well-characterized reference standard is essential for the accurate quantification of this degradation product in stability studies and quality control of erythromycin formulations. sigmaaldrich.comsigmaaldrich.com

Analytical standards of this compound are used to:

Calibrate analytical instruments: Ensuring the accuracy of quantitative measurements by HPLC and UPLC-MS/MS.

Confirm the identity of degradation products: By comparing the retention time and/or mass spectrum of a peak in a sample to that of the reference standard. sigmaaldrich.com

Validate analytical methods: Demonstrating the specificity, linearity, accuracy, and precision of methods developed for macrolide stability assessment. mit.edu

Commercial availability of this compound as an analytical standard facilitates its use in routine quality control laboratories and research settings. sigmaaldrich.comsigmaaldrich.comavantorsciences.com

Chemically Modified Macrolides and Enol Ether Derivatives in Research

Strategies to Mitigate Enol Ether Formation and Associated Effects

The acid-catalyzed intramolecular cyclization of erythromycin (B1671065) A to form the inactive 8,9-anhydroerythromycin A 6,9-hemiketal, commonly known as erythromycin A enol ether, is a primary contributor to its degradation in the stomach and the induction of gut motility side effects. nih.govnih.gov Consequently, a significant area of research has been dedicated to developing strategies to prevent or reduce this transformation.

One innovative approach to stabilizing macrolides against acid-catalyzed degradation involves the strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). This strategy leverages the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, thus slowing down reactions where C-H bond cleavage is the rate-determining step. wikipedia.orgnih.gov

The formation of the 6,9-enol ether from erythromycin involves the loss of a proton from the C-8 position. nih.gov Research on erythromycin B, a close structural analog of erythromycin A, has demonstrated that replacing the hydrogen atom at the C-8 position with deuterium (8-deuterio-erythromycin B) significantly reduces the rate of acid-catalyzed enol ether formation. nih.govresearchgate.net This deuteration did not appear to compromise the antibacterial efficacy of the drug in a range of microbiological and biochemical assays. nih.gov Degradation studies revealed that the incorporation of deuterium at this position suppresses, although does not completely eliminate, the formation of the enol ether. nih.gov

These findings suggest that a similar mono-deuteriation strategy could be applied to erythromycin A to decrease the formation of its corresponding enol ether. By reducing the formation of this gut-motilide, it is hypothesized that the associated gastrointestinal side effects, such as nausea, vomiting, and abdominal cramping, could be mitigated. nih.govresearchgate.net While direct studies on 8-deuterio-erythromycin A are not extensively reported in the reviewed literature, the research on its analog provides a strong proof-of-concept for this approach.

Table 1: Effect of Deuteration on Erythromycin B Enol Ether Formation

CompoundModificationImpact on Enol Ether FormationReference
Erythromycin BNoneSusceptible to acid-catalyzed 6-9-enol ether formation. nih.gov
8-deuterio-erythromycin BDeuterium at C-8 positionReduced rate of enol ether formation due to kinetic isotope effect. nih.govresearchgate.net

A more conventional and widely explored strategy to prevent enol ether formation is the chemical modification of the erythromycin A molecule to create acid-stable analogs. The primary goal of these modifications is to obstruct the intramolecular cyclization reaction. This has been achieved through various synthetic approaches targeting the functional groups involved in the degradation pathway.

Key strategies in the design of acid-stable macrolide analogs include:

Modification of the C-9 Ketone: The C-9 ketone is crucial for the formation of the enol ether. Converting this ketone to an oxime, as in the case of roxithromycin (B50055), or incorporating a nitrogen atom into the macrolide ring, as seen with azithromycin, physically prevents the intramolecular reaction.

Alkylation of the C-6 Hydroxyl Group: The C-6 hydroxyl group is also involved in the cyclization. Methylation of this group, as in clarithromycin (B1669154), sterically hinders the reaction and enhances acid stability.

Ring Expansion and Rearrangement: More complex modifications that alter the conformation of the macrolide ring can also lead to increased stability.

These modifications have led to the development of clinically successful second-generation macrolides like clarithromycin and azithromycin, which exhibit improved oral bioavailability and reduced gastrointestinal side effects compared to erythromycin A.

Further research has explored a wide array of other modifications. For instance, adamantane-1-carbohydrazide (B96139) has been covalently attached to the C-9 ketone of erythromycin via a pH-degradable hydrazone bond. This modification not only improves stability in acidic conditions but is also designed to release the active erythromycin at the slightly acidic environment of an infection site.

Table 2: Examples of Acid-Stable Macrolide Analogs and Modification Strategies

AnalogModification StrategyConsequence
ClarithromycinMethylation of the C-6 hydroxyl group.Increased acid stability and improved oral bioavailability.
AzithromycinIncorporation of a methyl-substituted nitrogen atom into the lactone ring.Enhanced acid stability and altered pharmacokinetic properties.
RoxithromycinConversion of the C-9 ketone to an oxime.Prevents intramolecular ketalization, leading to greater acid stability.
Adamantane-modified erythromycinAttachment of adamantane-1-carbohydrazide to the C-9 ketone via a hydrazone bond.Increased stability in acidic environments with pH-dependent drug release.

Synthesis and Evaluation of Pseudoerythromycin Derivatives

Pseudoerythromycins are rearrangement products of erythromycin that have garnered research interest due to their distinct biological profiles. These derivatives are formed under specific chemical conditions and possess a different macrocyclic ring structure compared to the parent compound.

Pseudothis compound is a degradation product of erythromycin A that forms under neutral to weakly alkaline conditions through a complex internal rearrangement. This process involves the C-11 hydroxyl group attacking the lactone carbonyl, resulting in a contraction of the macrolide ring from a 14- to an 11-membered ring. While devoid of antibiotic activity, pseudothis compound and its derivatives have been investigated for other pharmacological effects.

Research has shown that certain pseudoerythromycin derivatives can promote the differentiation of monocytes into macrophages. This activity is of interest for its potential immunomodulatory effects. The synthesis of various novel pseudoerythromycin derivatives has been undertaken to explore structure-activity relationships and to identify compounds with enhanced or specific biological actions.

A significant focus of research into pseudoerythromycin derivatives has been their potential anti-inflammatory properties. The well-documented anti-inflammatory effects of macrolides, independent of their antibacterial action, have prompted investigations into whether these rearranged structures retain or possess enhanced anti-inflammatory activity.

Studies have been conducted on novel pseudoerythromycin derivatives to assess their impact on inflammatory pathways. For example, the derivative EM703, a de-N-methylated pseudothis compound, has been shown to exhibit anti-inflammatory action without antibacterial activity. This suggests that the immunomodulatory effects of macrolides can be separated from their antibiotic properties, opening avenues for the development of non-antibiotic macrolides for chronic inflammatory diseases. The anti-inflammatory mechanisms of these derivatives are thought to involve the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.

Development of Motilide Agonists and Antagonists Based on this compound Scaffold

Erythromycin A and its enol ether are known to act as agonists at the motilin receptor in the gastrointestinal tract, stimulating gut motility. nih.govdroracle.ai This "motilide" activity is responsible for the common gastrointestinal side effects of erythromycin but also presents a therapeutic opportunity for treating conditions characterized by delayed gastric emptying, such as gastroparesis. frontiersin.orgnice.org.uk The this compound scaffold has served as a template for the rational design of both motilin receptor agonists and antagonists.

The goal in developing motilide agonists is to create compounds that retain or enhance the prokinetic activity of erythromycin while eliminating its antibiotic properties to avoid the development of bacterial resistance. These efforts have led to the synthesis of various erythromycin derivatives that are potent motilin receptor agonists. The structural features of the this compound, including the macrolide ring and the desosamine (B1220255) sugar, are important for its interaction with the motilin receptor.

Conversely, the development of motilin receptor antagonists is also of therapeutic interest for conditions associated with excessive gut motility. By modifying the this compound structure, researchers have sought to create derivatives that bind to the motilin receptor without activating it, thereby blocking the action of endogenous motilin. Structure-activity relationship studies have been crucial in identifying the molecular determinants for agonist versus antagonist activity at the motilin receptor.

Future Research Directions and Therapeutic Opportunities

Advanced Mechanistic Studies on Macrolide Degradation Pathways

A significant drawback of Erythromycin (B1671065) A is its instability in acidic conditions, such as those found in the stomach, which leads to its rapid inactivation. For a long time, the accepted model for this degradation involved Erythromycin A being in equilibrium with Erythromycin A enol ether, which then degrades into anhydroerythromycin A. acs.orgnih.govacs.org However, recent detailed kinetic studies using NMR have challenged this long-held belief.

These advanced studies suggest that the established mechanism is incorrect. acs.orgnih.gov It is now proposed that both the enol ether and the anhydride (B1165640) form are in equilibrium with the parent Erythromycin A. acs.orgnih.govacs.org This implies that this compound and anhydroerythromycin A act as antibacterially inactive reservoirs for the parent drug. The actual degradation pathway is now thought to be a slow loss of the cladinose (B132029) sugar from Erythromycin A. acs.orgnih.govacs.orgresearchgate.net

Under neutral to weakly alkaline conditions, Erythromycin A can undergo a complex internal rearrangement to form Pseudothis compound. uniscience.co.kr This process involves the C6-OH group forming an internal enol ether with the C9 ketone, and the C11-OH attacking the lactone's carbonyl group, resulting in a reduction of the macrocycle from a 14- to an 11-membered ring. uniscience.co.kr

Future mechanistic studies will likely focus on further elucidating the precise kinetics and conditions that favor these different degradation and transformation pathways. Understanding these mechanisms in greater detail is crucial for developing more acid-stable macrolide antibiotics and for controlling the formation of specific derivatives like the enol ether for other therapeutic purposes.

Table 1: Key Degradation Products of Erythromycin A

CompoundFormation ConditionKey Structural ChangeAntibacterial Activity
This compoundAcidicFormation of a 6,9-hemiketal and an 8,9-enol etherInactive acs.orgnih.govacs.orgresearchgate.net
Anhydroerythromycin AAcidicDehydration and spiroketal formationInactive
Pseudothis compoundNeutral to Weakly AlkalineRearrangement to an 11-membered macrolide uniscience.co.krDevoid of activity uniscience.co.kr

Structure-Activity Relationship (SAR) Investigations for Motilin Receptor Modulation and Selectivity

Erythromycin and its derivatives are known to exhibit gastrointestinal (GI) side effects by acting as agonists for the motilin receptor, mimicking the action of the endogenous peptide hormone motilin. nih.govnih.govdroracle.aisemanticscholar.org this compound, in particular, is a potent motilin mimic. nih.gov This has spurred significant research into the structure-activity relationships (SAR) of macrolides to develop potent and selective motilin receptor agonists, known as "motilides," for treating GI motility disorders. semanticscholar.orgnih.gov

The binding of erythromycin to the motilin receptor involves its 14-membered lactone ring and two sugar moieties, desosamine (B1220255) and cladinose. nih.gov The entire erythromycin molecule largely overlaps with the N-terminal pentapeptide segment of motilin within the receptor's binding pocket. nih.gov Structural studies have shown a striking overlap of the sugar rings of the enol ether with essential aromatic side chains in the motilin peptide, suggesting the molecular basis for its activity. nih.gov

SAR studies have explored various modifications to the erythromycin scaffold:

Modifications at the 9-position: A series of 9-dihydro-9-acetamido-N-desmethyl-N-isopropyl erythromycin A analogues were synthesized to optimize potency. acs.org It was found that increasing the lipophilicity of the substituent on the amide increased both potency and undesirable hERG inhibition, while polar groups lowered potency. acs.org

Role of the Sugars: Both the desosamine and cladinose sugars are essential for the interaction with the motilin receptor. nih.gov

Separation of Activities: A key goal of SAR studies is to separate the motilin agonist activity from the antibacterial activity. nih.govnih.gov Many derivatives have been created that possess strong prokinetic effects but are devoid of antibiotic properties. uniscience.co.krnih.gov

Q & A

Basic: How is Erythromycin A enol ether quantified in pharmaceutical formulations using HPLC?

This compound is quantified via reversed-phase HPLC with UV detection, as per USP protocols . Key parameters include:

  • Column : C18 column (e.g., 4.6 mm × 25 cm, 5 µm packing).
  • Mobile phase : Gradient elution with acetonitrile and phosphate buffer (pH 8.0).
  • Detection : UV at 210 nm.
  • Sample preparation : Dissolve in methanol and buffer (pH 3.5 or 8.0) to stabilize the enol ether form.
  • Response factor : A correction factor of 0.09 is applied for this compound relative to erythromycin A due to differences in UV absorption .
    Validation requires resolution >5.5 between this compound and structurally similar impurities (e.g., pseudothis compound) .

Basic: What chromatographic methods differentiate this compound from structural analogs?

Differentiation relies on retention time and relative response factors:

  • Retention time : this compound elutes ~3.2–4.7 times later than erythromycin A under USP-recommended HPLC conditions .
  • System suitability : Co-inject resolution solutions containing erythromycin B/C and related compound N to confirm baseline separation (R ≥ 0.8) .
  • Peak identification : Use this compound retention time solution (acid-treated erythromycin A) as a reference .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

This compound forms reversibly under acidic conditions (pH <4) via dehydration of erythromycin A . Stability studies show:

  • Degradation kinetics : Rapid equilibrium between erythromycin A and its enol ether in acidic media (t½ <30 min at pH 3.5) .
  • Mitigation strategies : Buffering formulations to pH 8.0 minimizes enol ether formation during storage .
  • Analytical artifacts : Acidic sample preparation (e.g., pH 3.5 buffer) can artificially increase enol ether levels; neutralization is critical for accurate quantification .

Advanced: What toxicological implications arise from this compound in preclinical models?

In mice, this compound exhibits 5× higher intraperitoneal toxicity (LD50) than erythromycin A, despite 80% lower antimicrobial activity . Key considerations:

  • Mechanism : Toxicity may stem from reactive intermediates or oxidative stress, though exact pathways are uncharacterized .
  • Degradation monitoring : Pharmacopeial limits (≤3.0% enol ether in erythromycin APIs) are enforced to mitigate toxicity risks .
  • In vivo studies : Include forced degradation controls to distinguish enol ether-specific effects from parent compound activity .

Advanced: How can researchers isolate this compound from microbial sources?

Isolation from Streptomyces spp. involves:

  • Fermentation : Optimize media (e.g., marine sediment-derived actinomycetes) to enhance secondary metabolite production .
  • Extraction : Use ethyl acetate or methanol for cell-free supernatants.
  • Purification : Multi-step chromatography (e.g., silica gel → HPLC) with UV-guided fractionation .
    Challenges include low natural abundance (0.1–1% yield) and co-elution with erythromycin analogs .

Advanced: What biosynthetic gene clusters are associated with this compound production?

The erythromycin biosynthetic gene cluster (ery) in Saccharopolyspora erythraea includes genes for:

  • Polyketide synthesis : eryA modules assemble the macrolide backbone.
  • Post-modifications : eryK (P450 hydroxylase) and eryG (methyltransferase) generate erythromycin A, which non-enzymatically dehydrates to the enol ether under acidic conditions .
    Strain engineering (e.g., eryK knockout) could suppress enol ether formation .

Basic: What are the USP acceptance criteria for this compound in pharmaceutical quality control?

USP mandates:

  • Limit tests : ≤3.0% this compound in erythromycin APIs via validated HPLC .
  • System suitability : Resolution ≥5.5 between erythromycin A and enol ether peaks; RSD ≤2.0% for replicate injections .
  • Standardization : Use USP Erythromycin RS with defined enol ether content for calibration .

Advanced: How do response factors impact quantification accuracy in HPLC assays?

Response factors account for differences in UV absorption between erythromycin A and its enol ether:

  • Calculation : Enol ether peak area × 0.09 (relative to erythromycin A) .
  • Validation : Verify factors using spiked samples and forced degradation studies .
  • Error sources : Incorrect factors can over/underestimate enol ether levels by 10–15% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin A enol ether
Reactant of Route 2
Erythromycin A enol ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.